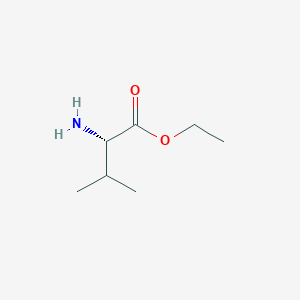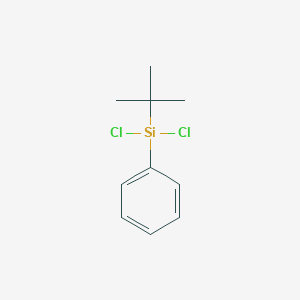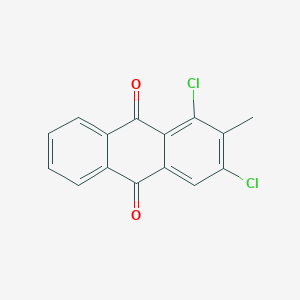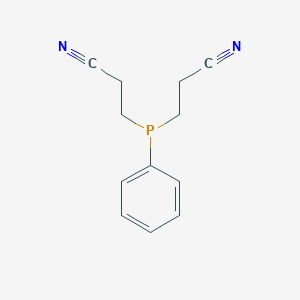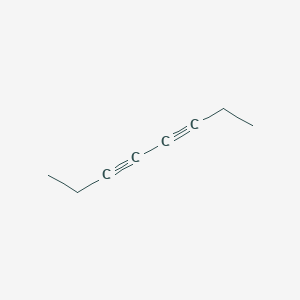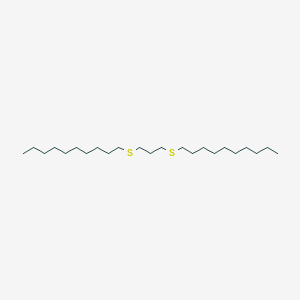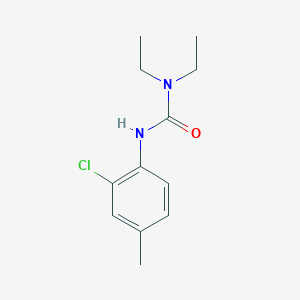
7-Dodecen-1-ol, acetate, (7E)-
Descripción general
Descripción
7-Dodecen-1-ol, acetate, (7E)- is an organic compound that belongs to the family of esters. It is a colorless liquid with a fruity odor and is commonly used in perfumes and flavors. However, this compound has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
7-Dodecen-1-ol, acetate, (7-Dodecen-1-ol, acetate, (7E)-)- has been found to have potential applications in various fields of scientific research. In the field of agriculture, it has been shown to have insecticidal properties against pests such as the rice weevil and the red flour beetle. It has also been found to have a repellent effect on mosquitoes. In the field of medicine, it has been studied for its potential use as an anti-tumor agent. Additionally, it has been found to have anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 7-Dodecen-1-ol, acetate, (7-Dodecen-1-ol, acetate, (7E)-)- is not fully understood. However, it is believed that its insecticidal properties are due to its ability to disrupt the nervous system of insects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system. In the field of medicine, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 7-Dodecen-1-ol, acetate, (7-Dodecen-1-ol, acetate, (7E)-)- has various biochemical and physiological effects. It has been found to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory and analgesic effects. In addition, it has been found to have anxiolytic effects, reducing anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-Dodecen-1-ol, acetate, (7-Dodecen-1-ol, acetate, (7E)-)- in lab experiments is its relatively low toxicity. It has been found to have low acute toxicity in animal models. Additionally, it is a relatively inexpensive compound that is easy to synthesize. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 7-Dodecen-1-ol, acetate, (7-Dodecen-1-ol, acetate, (7E)-)-. One direction is the study of its potential use as an insecticide in agriculture. Another direction is the study of its potential use as an anti-tumor agent in medicine. Additionally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects. Finally, the development of more efficient and cost-effective synthesis methods for this compound could lead to its wider use in various fields of scientific research.
Métodos De Síntesis
The synthesis of 7-Dodecen-1-ol, acetate, (7-Dodecen-1-ol, acetate, (7E)-)- can be achieved through various methods. One of the most common methods is the esterification of dodecenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of dodecenal with acetic anhydride in the presence of a catalyst such as pyridine. The yield of the product can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Propiedades
IUPAC Name |
dodec-7-enyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-7H,3-5,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZGQHWTRUVFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894972 | |
| Record name | 7-Dodecen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Dodecen-1-ol, acetate, (7E)- | |
CAS RN |
16677-06-8 | |
| Record name | 7-Dodecen-1-ol, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16677-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodec-7-en-1-yl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016677068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Dodecen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodec-7-en-1-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



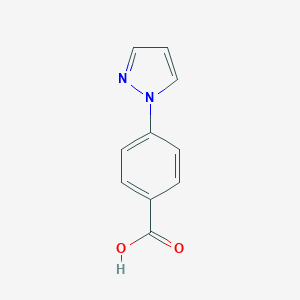
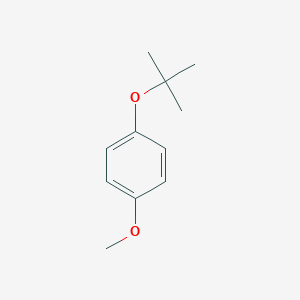
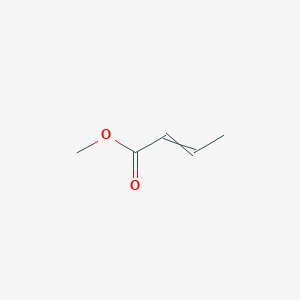
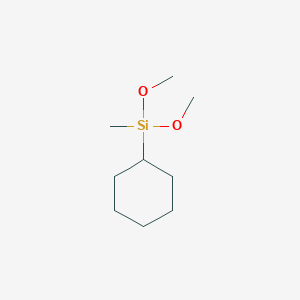
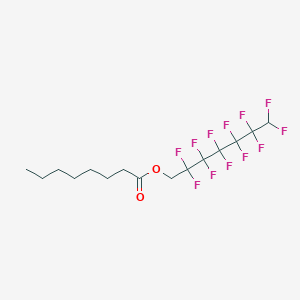
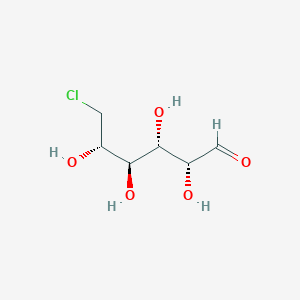
![9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-](/img/structure/B98907.png)
